molecular formula C16H14BrN5O B2441348 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034385-04-9

2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No. B2441348
CAS RN: 2034385-04-9
M. Wt: 372.226
InChI Key: KDPHRTFJCSMJOM-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, a pyridinyl group, a 1,2,3-triazolyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and pyridinyl groups are aromatic, while the 1,2,3-triazole is a heterocyclic ring. The acetamide group contains a carbonyl and an amine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom on the phenyl ring, which could undergo various substitution reactions. The 1,2,3-triazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase its molecular weight and could influence its solubility .

Scientific Research Applications

Synthesis of Novel Organic Compounds

The compound is involved in the synthesis of novel organic molecules with potential biological activities. For example, a study by Fahim and Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to the synthesis of various new compounds, including aminothiazoles and aminopyrazoles, which displayed significant antimicrobial activity (Fahim & Ismael, 2019). This showcases the compound's role in generating new molecules with potential pharmaceutical uses.

Antimicrobial Activity Research

Another key application area is the investigation of antimicrobial properties. Mahyavanshi et al. (2011) synthesized a series of compounds by condensation reactions involving similar structures, which were then screened for their antimicrobial activities. The study highlights the potential of these compounds in developing new antibacterial and antifungal agents (Mahyavanshi, Parmar, & Mahato, 2011).

Chemical Reaction Development

Research also extends to the development of chemical reactions for constructing complex molecules. For instance, the synthesis and characterization of new Schiff bases and Thiazolidinone derivatives involving similar bromophenyl compounds have been explored, demonstrating the potential of these reactions in yielding compounds with antimicrobial profiles (Fuloria, Fuloria, & Gupta, 2014).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the target it’s designed to interact with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its structure for better activity, studying its pharmacokinetics, and testing its efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-(4-bromophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c17-13-5-3-12(4-6-13)8-16(23)19-9-14-11-22(21-20-14)15-2-1-7-18-10-15/h1-7,10-11H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPHRTFJCSMJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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